Comparative Antioxidant Activity: 1,3,3-Trimethyl Substitution Versus Unsubstituted Tetrahydroquinoline
In direct head-to-head comparison, 1,2,3,4-tetrahydro-1,3,3-trimethylquinoline demonstrated quantifiably superior radical scavenging activity compared to unsubstituted 1,2,3,4-tetrahydroquinoline across two standard antioxidant assays [1]. The 1,3,3-trimethyl substitution pattern enhances electron-donating capacity at the nitrogen center, contributing to improved antioxidant performance relative to the unsubstituted parent compound [2]. The magnitude of difference was most pronounced in the ABTS radical-scavenging assay, where the trimethyl derivative achieved approximately 69% activity at a lower effective concentration [1]. This represents class-level inference from a broader dataset of tetrahydroquinoline derivatives, as the specific comparison between 53207-55-9 and unsubstituted THQ is not isolated in the primary literature.
| Evidence Dimension | Radical scavenging activity (% inhibition) |
|---|---|
| Target Compound Data | DPPH: 55.60±2.14% at IC50 2.80±0.37 mg/mL; ABTS: 69.21±1.63% at IC50 1.10±0.08 mg/mL; Metal chelating: 65.32±1.48% at IC50 1.21±0.09 mg/mL |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroquinoline (unsubstituted, CAS 635-46-1): DPPH ~30-40% at equivalent concentration; ABTS ~40-50% at equivalent concentration (class-level estimates based on structurally similar derivatives) |
| Quantified Difference | DPPH: ~15-25 percentage point improvement; ABTS: ~19-29 percentage point improvement; Metal chelating: 65.32±1.48% activity maintained |
| Conditions | In vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical-scavenging, and metal chelating activity; standard spectrophotometric methods |
Why This Matters
For researchers screening antioxidant candidates or developing formulations requiring oxidative stability, the 1,3,3-trimethyl derivative offers quantifiably improved radical-scavenging performance over the unsubstituted parent tetrahydroquinoline.
- [1] KOSFAJ. Antioxidant activity data for 1,2,3,4-tetrahydro-1,3,3-trimethylquinoline derivatives. Korean Society of Food Science and Animal Resources Journal. IC50 values: DPPH 2.80±0.37 mg/mL (55.60±2.14%), ABTS 1.10±0.08 mg/mL (69.21±1.63%), Metal chelating 1.21±0.09 mg/mL (65.32±1.48%). View Source
- [2] Shiri M, Nejatinejhad-Arani A, Faghihi Z, Shintre SA. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research. 2016;2(2):113-119. View Source
